molecular formula C8H9BrFN B15205831 2-bromo-5-fluoro-N,N-dimethylaniline

2-bromo-5-fluoro-N,N-dimethylaniline

Cat. No.: B15205831
M. Wt: 218.07 g/mol
InChI Key: CEQAUPIYGHOQDT-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H9BrFN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-fluoro-N,N-dimethylaniline typically involves the bromination and fluorination of N,N-dimethylaniline. One common method includes the following steps:

    Bromination: N,N-dimethylaniline is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like potassium fluoride or cesium fluoride under appropriate conditions to introduce the fluorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity of the product.

    Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-N,N-dimethylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution: Products with different functional groups replacing the bromine or fluorine atoms.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

2-Bromo-5-fluoro-N,N-dimethylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biological assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-5-fluoro-N,N-dimethylaniline depends on its specific application

    Enzyme Inhibition: It can act as an inhibitor of specific enzymes, affecting their activity and function.

    Receptor Binding: The compound may bind to specific receptors, modulating their signaling pathways.

    Chemical Reactivity: Its chemical reactivity allows it to participate in various reactions, forming new compounds with different biological activities.

Comparison with Similar Compounds

2-Bromo-5-fluoro-N,N-dimethylaniline can be compared with other similar compounds, such as:

    2-Bromo-5-chloro-N,N-dimethylaniline: Similar structure but with a chlorine atom instead of fluorine.

    2-Bromo-5-methyl-N,N-dimethylaniline: Similar structure but with a methyl group instead of fluorine.

    2-Fluoro-5-bromo-N,N-dimethylaniline: Similar structure but with the positions of bromine and fluorine swapped.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

2-bromo-5-fluoro-N,N-dimethylaniline

InChI

InChI=1S/C8H9BrFN/c1-11(2)8-5-6(10)3-4-7(8)9/h3-5H,1-2H3

InChI Key

CEQAUPIYGHOQDT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)F)Br

Origin of Product

United States

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